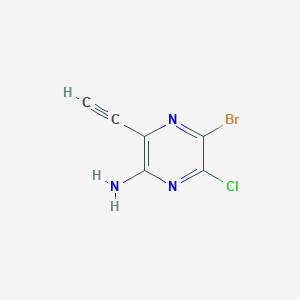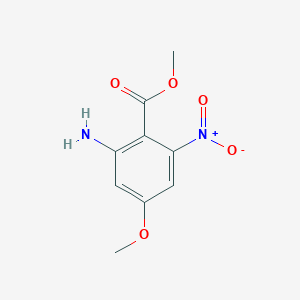![molecular formula C12H10O2S B13138739 1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a thiophene ring with two oxygen atoms attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermolysis of alkyl 1-naphthyl sulfoxides, which leads to the formation of 2,3-dihydronaphtho[1,2-b]thiophene 1-oxides. These intermediates can then be reduced by lithium aluminum hydride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted thiophene derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and other biochemical processes. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydronaphtho[1,2-b]thiophene 1-oxides
- Naphtho[2,3-c]thiophene, 1,3-dihydro-
Uniqueness
1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide is unique due to its specific ring fusion and the presence of two oxygen atoms on the sulfur atom. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H10O2S |
|---|---|
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
1,3-dihydrobenzo[f][2]benzothiole 2,2-dioxide |
InChI |
InChI=1S/C12H10O2S/c13-15(14)7-11-5-9-3-1-2-4-10(9)6-12(11)8-15/h1-6H,7-8H2 |
InChI-Schlüssel |
GVRKIZJTWOAMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=CC=CC=C3C=C2CS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)



![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)

![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B13138710.png)





![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)

